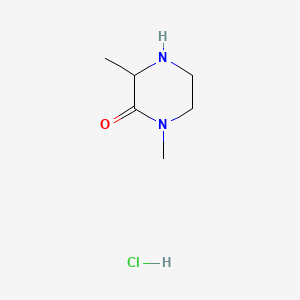

1,3-Dimethylpiperazin-2-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dimethylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5-6(9)8(2)4-3-7-5;/h5,7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYFFGWXUDPLTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219425-22-5 | |

| Record name | 1,3-dimethylpiperazin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethylpiperazin-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-dimethylpiperazin-2-one hydrochloride (C₆H₁₂N₂O · HCl), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The piperazinone scaffold is a privileged structure in numerous biologically active molecules, and this guide offers a detailed, step-by-step protocol for the preparation of the title compound.[3][4] Furthermore, a thorough analysis of its structural and physicochemical properties through various spectroscopic techniques is presented. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Piperazinone Core

Piperazin-2-one derivatives are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry.[4] Their unique structural features, which can mimic peptide bonds, make them valuable scaffolds in the design of peptidomimetics and other therapeutic agents.[2][5] The incorporation of the piperazinone ring can enhance metabolic stability, improve bioavailability, and provide a rigid framework for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets.[1] 1,3-Dimethylpiperazin-2-one, in particular, serves as a versatile building block for the synthesis of more complex molecules.[1][2] This guide will delineate a reliable synthetic route to its hydrochloride salt and provide a detailed characterization profile.

Synthesis of 1,3-Dimethylpiperazin-2-one Hydrochloride

The synthesis of 1,3-dimethylpiperazin-2-one hydrochloride is most effectively achieved through a two-step process involving the acylation of N,N'-dimethylethylenediamine with chloroacetyl chloride, followed by an intramolecular cyclization and subsequent salt formation. This approach is logical as it systematically builds the heterocyclic ring from a readily available acyclic precursor.

Proposed Synthetic Pathway

The overall synthetic scheme is depicted below:

Caption: Proposed synthetic pathway for 1,3-Dimethylpiperazin-2-one Hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-(2-(methylamino)ethyl)-N-methylacetamide

This initial step involves the selective acylation of one of the secondary amine groups of N,N'-dimethylethylenediamine. The use of a suitable base is critical to neutralize the HCl generated during the reaction.

-

Materials:

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-dimethylethylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and to minimize potential side reactions.

-

Slowly add a solution of chloroacetyl chloride (1.0 eq) in anhydrous DCM to the stirred mixture. The slow addition helps to maintain the low temperature and prevent the formation of di-acylated byproducts.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-chloro-N-(2-(methylamino)ethyl)-N-methylacetamide. This intermediate is often used in the next step without further purification.

-

Step 2: Intramolecular Cyclization and Hydrochloride Salt Formation

The second step involves an intramolecular nucleophilic substitution, where the remaining secondary amine attacks the carbon bearing the chlorine atom, leading to the formation of the piperazinone ring.

-

Materials:

-

Crude 2-Chloro-N-(2-(methylamino)ethyl)-N-methylacetamide

-

A suitable base such as potassium carbonate or sodium hydride

-

Anhydrous solvent (e.g., acetonitrile or DMF)

-

Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

-

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in a suitable anhydrous solvent like acetonitrile.

-

Add a base such as potassium carbonate (2.0 eq) to the solution. The base facilitates the deprotonation of the secondary amine, increasing its nucleophilicity for the subsequent cyclization.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,3-dimethylpiperazin-2-one as an oil.

-

Purify the crude product by vacuum distillation or column chromatography.

-

To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,3-dimethylpiperazin-2-one hydrochloride as a solid.

-

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and chemical properties.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂N₂O · HCl | |

| Molecular Weight | 164.63 g/mol | |

| Appearance | Solid powder | |

| Purity | >95% | [9] |

| Storage Temperature | Room Temperature | [9] |

| InChI Key | RPYFFGWXUDPLTF-UHFFFAOYSA-N | [9] |

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the methylene protons of the piperazinone ring. The chemical shifts will be influenced by the neighboring nitrogen atoms and the carbonyl group. The hydrochloride salt formation may cause a downfield shift of protons near the protonated nitrogen.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for the carbon skeleton. Key signals will include the carbonyl carbon (C=O) in the downfield region (around 170 ppm), two distinct signals for the methyl carbons, and signals for the methylene carbons of the ring.

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

-

A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.

-

C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.

-

N-H stretching for the protonated amine of the hydrochloride salt, which may appear as a broad band in the 2400-3200 cm⁻¹ region.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1,3-dimethylpiperazin-2-one, the molecular ion peak [M]+ corresponding to the free base (m/z = 128.17) would be expected.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications and Future Directions

1,3-Dimethylpiperazin-2-one hydrochloride serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its utility as a chiral building block (in its enantiomerically pure forms) allows for the development of stereochemically defined active pharmaceutical ingredients (APIs).[2] The piperazinone motif is found in compounds targeting various biological pathways, including kinase inhibitors and neuroactive agents.[2] Future research may focus on the development of novel synthetic methodologies to access a wider diversity of substituted piperazinones and the exploration of their biological activities.[3][4]

Safety and Handling

1,3-Dimethylpiperazin-2-one hydrochloride is classified as an acute toxicant if swallowed and may cause skin sensitization. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of 1,3-dimethylpiperazin-2-one hydrochloride. The detailed protocol, rooted in established principles of organic chemistry, offers a reliable pathway for obtaining this valuable synthetic intermediate. The characterization data presented serves as a benchmark for researchers to verify the identity and purity of their synthesized material. The continued exploration of piperazinone derivatives holds significant promise for the discovery of novel therapeutics.

References

-

Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]

-

Flynn, G. A., et al. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259-79. [Link]

-

Shreder, K., et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Combinatorial Science. [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF on ResearchGate. [Link]

-

MySkinRecipes. (n.d.). (R)-1,3-Dimethylpiperazin-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethylpiperazin-2-one hydrochloride. Retrieved from [Link]

-

A facile amidation of chloroacetyl chloride using DBU. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethylpiperazine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction conditions and reagents: (a) chloroacetyl chloride 2 (1.2 equiv.), Et3N (1.2 equiv.), acetone, r.t., overnight. Retrieved from [Link]

-

ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-1,3-Dimethylpiperazin-2-one [myskinrecipes.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. The synthesis of bicyclic piperazinone and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,3-dimethyl-2-piperazinone hydrochloride | 1219425-22-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethylpiperazin-2-one Hydrochloride

This guide provides a comprehensive technical overview of the essential physicochemical properties of 1,3-Dimethylpiperazin-2-one hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics of this compound, outlining the methodologies for their determination and the scientific rationale behind these experimental choices.

Introduction

1,3-Dimethylpiperazin-2-one hydrochloride is a substituted piperazinone derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The addition of methyl groups and a carbonyl function, along with its formulation as a hydrochloride salt, significantly influences its physicochemical properties such as solubility, stability, and membrane permeability, which are critical parameters in drug design and development. As a hydrochloride salt, the compound's aqueous solubility is expected to be enhanced compared to its free base form, a crucial attribute for pharmaceutical formulations. This guide will systematically explore the key physicochemical parameters of this compound.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure unequivocally.

| Property | Value | Source |

| Chemical Name | 1,3-Dimethylpiperazin-2-one hydrochloride | |

| Molecular Formula | C₆H₁₂N₂O · HCl | |

| Molecular Weight | 164.63 g/mol | |

| CAS Number | 1219425-22-5 | |

| Canonical SMILES | CN1CCN(C(=O)C1C)C.Cl | |

| InChI Key | RPYFFGWXUDPLTF-UHFFFAOYSA-N | |

| Physical Form | White to off-white powder/solid |

Structural Elucidation Workflow

The structural confirmation of 1,3-Dimethylpiperazin-2-one hydrochloride relies on a combination of spectroscopic techniques. The following diagram illustrates the typical workflow for structural elucidation.

Caption: Workflow for the synthesis and structural confirmation of 1,3-Dimethylpiperazin-2-one hydrochloride.

Proposed Synthesis

A plausible synthetic route to 1,3-Dimethylpiperazin-2-one involves the cyclization of an appropriately substituted ethylenediamine derivative. A common and efficient method is the reaction of N,N'-dimethyl-1,2-diaminoethane with a suitable two-carbon electrophile, such as chloroacetyl chloride, followed by formation of the hydrochloride salt.

Experimental Protocol: Synthesis of 1,3-Dimethylpiperazin-2-one Hydrochloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve N,N'-dimethyl-1,2-diaminoethane in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Chloroacetyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride in the same solvent dropwise via the dropping funnel while maintaining the temperature at 0 °C. The reaction is exothermic and should be controlled carefully.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification of the Free Base: The crude product (1,3-Dimethylpiperazin-2-one) can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Formation of the Hydrochloride Salt: Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of hydrogen chloride in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield 1,3-Dimethylpiperazin-2-one hydrochloride as a solid.

Physicochemical Properties and Their Determination

A thorough understanding of the physicochemical properties is paramount for the development of any potential pharmaceutical agent. The following sections outline the key properties and the standard methodologies for their determination.

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

| Property | Value |

| Melting Point | Not experimentally determined. |

The melting point of 1,3-Dimethylpiperazin-2-one hydrochloride can be determined using a digital melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[1]

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Initial Determination: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[1]

-

Precise Determination: The measurement is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min to accurately observe the onset of melting and the temperature at which the entire sample becomes a liquid.[1]

Solubility

Solubility is a key determinant of a drug's bioavailability. As a hydrochloride salt, 1,3-Dimethylpiperazin-2-one hydrochloride is expected to have good aqueous solubility. Its solubility in various organic solvents is also important for processing and formulation.

| Solvent | Predicted Solubility | Rationale |

| Water | High | As a hydrochloride salt, the compound is ionic and capable of strong interactions with polar water molecules. |

| Ethanol | Moderate to High | Ethanol is a polar protic solvent that can interact with the ionic and polar groups of the molecule. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

The "gold standard" for determining thermodynamic solubility is the shake-flask method.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[2][3]

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Acid Dissociation Constant (pKa)

The pKa value is crucial as it dictates the extent of ionization of a molecule at a given pH. This, in turn, affects its solubility, absorption, and distribution. For 1,3-Dimethylpiperazin-2-one hydrochloride, the pKa will correspond to the protonated piperazine nitrogen.

| Property | Predicted Value |

| pKa | Not experimentally determined. |

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

-

Sample Preparation: A known concentration of 1,3-Dimethylpiperazin-2-one hydrochloride is dissolved in water or a co-solvent system (e.g., water-methanol) if aqueous solubility is limited. The solution is made acidic (e.g., to pH 2) with a standard acid solution (e.g., 0.1 M HCl).

-

Titration: The solution is titrated with a standardized base solution (e.g., 0.1 M NaOH) at a constant temperature.

-

Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[4][5]

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural confirmation and quality control of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.[6] Tetramethylsilane (TMS) or another suitable internal standard is added for referencing.[7]

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to confirm the molecular structure.

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the two N-methyl groups.

-

Signals for the methylene protons of the piperazine ring.

-

A signal for the methine proton adjacent to the carbonyl group.

-

A signal for the N-H proton of the protonated amine.

Expected ¹³C NMR Spectral Features:

-

A signal for the carbonyl carbon.

-

Signals for the carbons of the two N-methyl groups.

-

Signals for the methylene carbons of the piperazine ring.

-

A signal for the methine carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[8] The mixture is then compressed under high pressure to form a transparent pellet.[9][10]

-

Data Acquisition: The FT-IR spectrum is recorded by passing a beam of infrared radiation through the KBr pellet.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups in the molecule.

Expected FT-IR Absorption Bands:

-

N-H stretching vibration for the protonated amine.

-

C-H stretching vibrations for the methyl and methylene groups.

-

A strong C=O stretching vibration for the amide carbonyl group.

-

C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11][12]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrum Features:

-

A molecular ion peak (M⁺) corresponding to the free base (C₆H₁₂N₂O).

-

Characteristic fragment ions resulting from the cleavage of the piperazinone ring and loss of methyl groups.

Safety and Handling

Appropriate safety precautions should be taken when handling 1,3-Dimethylpiperazin-2-one hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:

-

Handling in a well-ventilated area or a chemical fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has outlined the key physicochemical properties of 1,3-Dimethylpiperazin-2-one hydrochloride and provided detailed, standardized protocols for their determination. A thorough characterization of these properties is fundamental for any research and development activities involving this compound, particularly in the context of medicinal chemistry and drug discovery. The experimental methodologies described herein represent a robust framework for obtaining reliable and reproducible data, which is essential for advancing our understanding and potential applications of this and similar piperazinone derivatives.

References

- Kintek. (2026, January 11). What Are The Characteristics Of Using Kbr Pellets For The Ftir Analysis Of Solids? Achieve High-Sensitivity Results. Kintek Press.

- Shimadzu. KBr Pellet Method.

- Sample prepar

- Specac Ltd. Should I be using KBr pellets in FTIR Spectroscopy.

- PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article.

- Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. (2020, May).

- Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. (2022, September 13). AIP Publishing.

- University of Illinois.

- Creative Proteomics.

- Aqueous Solubility Determin

- Hydrochloride Salt of the GABAkine KRM-II-81. (n.d.). PMC - NIH.

- Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry (RSC Publishing).

- Enamine. Aqueous Solubility Assay.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Creative Bioarray.

- Electron ioniz

- Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF. (2025, August 6).

- Cre

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid

- How to determine the solubility of a substance in an organic solvent ?. (2024, May 28).

- How can you determine the solubility of organic compounds?. (2017, June 24). Quora.

- Enamine. Determining pKa.

- Experiment 1 - Melting Points.

- Synthesis and Crystal Structures of N,N -Disubstituted Piperazines. (2012, July 4).

- Chemistry Steps. Solubility of Organic Compounds.

- Sigma-Aldrich.

- Scheme 5.

- Melting point determin

- World Health Organiz

- Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. PubMed.

- NMR Sample Prepar

- University College London. Sample Preparation.

- Benchchem. Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

- Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. (2025, August 7).

- Determin

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.

- Synthesis and Characterization of N-Substitutional Ethylenediamine Deriv

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH.

- A facile amidation of chloroacetyl chloride using DBU.

- Iowa State University. NMR Sample Preparation.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- Measurement of pKa by Potentiometry. (2021, August 18). YouTube.

- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. shimadzu.com [shimadzu.com]

- 9. kinteksolution.com [kinteksolution.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

1,3-Dimethylpiperazin-2-one Hydrochloride: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral building blocks serve as foundational scaffolds for the construction of complex molecular architectures with precise stereochemical control. Among these, 1,3-Dimethylpiperazin-2-one hydrochloride has emerged as a valuable and versatile synthon. Its rigid, heterocyclic structure, coupled with a stereogenic center at the C3 position, makes it an attractive starting material for the synthesis of a variety of chiral molecules.

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[1][2] The incorporation of a methyl group at the C3 position of the piperazin-2-one core introduces a chiral center, opening avenues for the development of stereochemically defined drug candidates. This guide provides a comprehensive overview of 1,3-Dimethylpiperazin-2-one hydrochloride, detailing its synthesis, chiral resolution, and diverse applications as a chiral building block in asymmetric synthesis.

Synthesis and Chiral Resolution of 1,3-Dimethylpiperazin-2-one

The synthesis of racemic 1,3-Dimethylpiperazin-2-one typically involves the cyclization of appropriate acyclic precursors. A common strategy involves the reaction of N-methylethylenediamine with an alpha-halo ester, such as ethyl 2-bromopropionate, followed by intramolecular cyclization.

However, the true value of this compound lies in its enantiomerically pure forms. The separation of the racemic mixture into its constituent (R)- and (S)-enantiomers is a critical step and is most commonly achieved through chiral resolution.[3] This classical technique relies on the formation of diastereomeric salts by reacting the racemic piperazinone with a chiral resolving agent.

Principle of Chiral Resolution

The fundamental principle of chiral resolution involves the conversion of a mixture of enantiomers into a mixture of diastereomers.[3][4] These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[4] Once separated, the chiral resolving agent is removed to yield the individual enantiomers.

A general workflow for the chiral resolution of 1,3-Dimethylpiperazin-2-one is depicted below:

Caption: General workflow for the chiral resolution of 1,3-Dimethylpiperazin-2-one.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

The following is a representative protocol for the resolution of racemic 1,3-Dimethylpiperazin-2-one using a chiral acid. The choice of resolving agent and solvent is crucial and often requires empirical optimization.[4]

Materials:

-

Racemic 1,3-Dimethylpiperazin-2-one

-

Chiral resolving agent (e.g., L-(+)-Tartaric acid)

-

Solvent (e.g., Methanol, Ethanol, or mixtures with water)

-

Base (e.g., Sodium hydroxide) for liberation of the free amine

-

Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

-

Salt Formation: Dissolve racemic 1,3-Dimethylpiperazin-2-one in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the piperazinone solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

-

Enantiomeric Purity Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt using techniques like NMR spectroscopy or HPLC with a chiral stationary phase.

-

Liberation of the Free Base: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is basic.

-

Extraction: Extract the liberated enantiomerically enriched piperazinone with an organic solvent.

-

Isolation and Characterization: Dry the organic extracts, remove the solvent under reduced pressure, and characterize the resulting enantiomer. The hydrochloride salt can be prepared by treating the free base with HCl in a suitable solvent.

| Parameter | Condition | Rationale |

| Resolving Agent | L-(+)-Tartaric acid, Dibenzoyl-L-tartaric acid, etc. | The choice of resolving agent is critical for efficient diastereomeric salt formation and separation. |

| Solvent | Methanol, Ethanol, Acetone, Water mixtures | Solvent polarity affects the solubility of the diastereomeric salts, influencing the efficiency of crystallization. |

| Temperature | Gradual cooling from reflux to 4 °C | Slow cooling promotes the formation of well-defined crystals and improves the diastereomeric excess of the precipitate. |

| Stoichiometry | Typically 1:1 molar ratio | A 1:1 ratio of racemate to resolving agent is common, but optimization may be necessary. |

Applications in Asymmetric Synthesis

Enantiomerically pure 1,3-Dimethylpiperazin-2-one hydrochloride serves as a versatile chiral building block for the synthesis of more complex chiral molecules. Its utility stems from the ability to functionalize the piperazinone ring at various positions while retaining the stereochemical integrity of the C3 methyl group.

Use as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[5] While 1,3-Dimethylpiperazin-2-one itself is the target, its derivatives can act as chiral auxiliaries. For instance, the nitrogen atoms of the piperazinone ring can be functionalized with groups that then direct stereoselective reactions on other parts of the molecule.

Synthesis of Chiral Piperazines and Derivatives

One of the most significant applications of chiral 1,3-Dimethylpiperazin-2-one is its conversion to chiral 1,3-dimethylpiperazine. Reduction of the amide carbonyl group affords the corresponding chiral diamine, a valuable scaffold in its own right.[6]

Caption: Reduction of chiral 1,3-Dimethylpiperazin-2-one to chiral 1,3-dimethylpiperazine.

These chiral piperazines can be incorporated into a wide range of biologically active molecules. For example, they have been used in the synthesis of selective agonists for nicotinic acetylcholine receptors.[6]

Asymmetric Alkylation and Functionalization

The piperazin-2-one scaffold can be further functionalized through stereoselective reactions. For instance, asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been employed to synthesize highly enantioenriched tertiary piperazine-2-ones.[1][2] This method allows for the introduction of various substituents with high enantioselectivity.[6] While these examples may not directly start with 1,3-dimethylpiperazin-2-one, they highlight the potential for stereoselective modifications of the piperazinone core.

Incorporation into Bioactive Molecules

The chiral 1,3-dimethylpiperazine moiety derived from the corresponding piperazin-2-one has been incorporated into various molecular frameworks to explore their structure-activity relationships. For instance, reaction with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one yields a chiral thiadiazine derivative, demonstrating the utility of this building block in creating novel heterocyclic systems with retention of stereochemistry.[7]

Conclusion and Future Outlook

1,3-Dimethylpiperazin-2-one hydrochloride is a valuable and versatile chiral building block in organic synthesis. Its accessibility in enantiomerically pure form through classical resolution techniques, combined with the chemical robustness of the piperazinone core, makes it an attractive starting material for the synthesis of a diverse array of chiral molecules. The ability to convert it into the corresponding chiral 1,3-dimethylpiperazine further expands its utility in medicinal chemistry and drug discovery.

Future research in this area will likely focus on the development of more efficient and scalable asymmetric syntheses of 1,3-Dimethylpiperazin-2-one, potentially avoiding the need for classical resolution. Furthermore, the exploration of novel transformations of this chiral scaffold will undoubtedly lead to the discovery of new and potent biologically active compounds. The continued application of this building block will play a significant role in advancing the field of asymmetric synthesis and the development of next-generation therapeutics.

References

-

(R)-1,3-Dimethylpiperazin-2-one hydrochloride. Sigma-Aldrich.

-

1,3-dimethyl-2-piperazinone hydrochloride. Sigma-Aldrich.

-

1,3-Dimethylpiperazin-2-one hydrochloride. PubChem.

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health.

-

1,3-Dimethylpiperazin-2-one hydrochloride AldrichCPR. Sigma-Aldrich.

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.

-

(R)-1,3-Dimethylpiperazine. Benchchem.

-

1 3-DIMETHYLPIPERAZIN-2-ONE HYDROCHLORIDE. Crescent Chemical Company.

-

Chiral resolution. Wikipedia.

-

Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ResearchGate.

-

Synthesis method of chiral piperazinone derivative. Google Patents.

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health.

-

Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. ResearchGate.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

-

1,3-Dimethylpiperazine hydrochloride. PubChem.

-

Chiral auxiliary. Wikipedia.

-

Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. Benchchem.

-

Recent developments in the synthesis of piperazines (microreview). ResearchGate.

-

Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. National Institutes of Health.

-

Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. ResearchGate.

-

Chiral Auxiliaries. Sigma-Aldrich.

-

Part 6: Resolution of Enantiomers. Chiralpedia.

-

1,2-DIMETHYL-PIPERAZINE synthesis. ChemicalBook.

-

Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central.

-

Method for the preparation of piperazine and its derivatives. Google Patents.

-

Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.

-

Asymmetric Synthesis of Chiral Piperazines. R Discovery.

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.

-

Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. PubMed.

Sources

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Biological Versatility of Substituted Piperazin-2-ones: A Technical Guide for Drug Discovery Professionals

Abstract

The piperazin-2-one scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and the capacity for stereospecific substitutions at multiple positions, make it an ideal backbone for the design of novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted piperazin-2-one derivatives. We will delve into their significant potential as anticancer, antiviral, and central nervous system (CNS) modulating agents, as well as their emerging roles in combating inflammation and pain. This guide will further detail the synthetic strategies for accessing these valuable compounds, provide protocols for their biological evaluation, and analyze the critical structure-activity relationships that govern their therapeutic efficacy.

The Piperazin-2-one Core: A Foundation for Diverse Biological Activity

The six-membered heterocyclic ring of piperazin-2-one, containing two nitrogen atoms and a carbonyl group, provides a unique combination of rigidity and functional handles for chemical modification. This structural versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of compounds with high target specificity and reduced off-target effects.[2] The ability to introduce a wide range of substituents at the nitrogen and carbon atoms of the piperazin-2-one ring has led to the discovery of derivatives with a broad spectrum of pharmacological activities.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted piperazin-2-one derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[3] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which piperazin-2-one derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain derivatives can trigger apoptosis through the mitochondrial pathway, leading to the activation of caspases, a family of proteases that execute the apoptotic process.[5] Additionally, some compounds have been found to cause cell cycle arrest, halting the proliferation of cancer cells at specific phases, such as the G2/M phase.[6]

A key signaling pathway often implicated in cancer progression and targeted by some piperazine derivatives is the PI3K/Akt pathway.[4] This pathway plays a crucial role in cell survival, growth, and proliferation.

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by piperazin-2-one derivatives.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of substituted piperazin-2-one derivatives is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are used to quantify their potency.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| N-(4-trifluoromethylphenyl) derivative | MDA-MB-468 (Breast) | 1.00 | [7] |

| N-[bis(4-fluorophenyl)methyl] derivative | HOP-92 (Lung) | 1.35 | [7] |

| Benzimidazole derivative | HeLa (Cervical) | 14.05 | [3] |

| Benzimidazole derivative | MCF7 (Breast) | 17.64 | [3] |

| TADDOL-derived phosphonate | HUH7 (Liver) | <50 | [5] |

| Trifluoromethyl-substituted | HUH7 (Liver) | <50 | [5] |

Antiviral Activity: A Broad Spectrum of Inhibition

The piperazine scaffold is a common feature in many antiviral drugs, and piperazin-2-one derivatives are no exception, demonstrating activity against a range of viruses.[8]

Mechanism of Action: Targeting Viral Replication

The antiviral mechanisms of piperazin-2-one derivatives can vary depending on the virus. Some compounds have been shown to inhibit viral replication by targeting key viral enzymes, such as proteases or reverse transcriptases. For instance, certain derivatives have demonstrated potent anti-HIV activity by acting as non-nucleoside reverse transcriptase inhibitors.[8] Others have shown promise against adenoviruses by inhibiting viral DNA replication.[9]

Quantitative Data: In Vitro Antiviral Activity

The antiviral efficacy of these compounds is determined by their ability to inhibit viral replication in cell culture, with EC50 (half-maximal effective concentration) and IC50 values being key metrics.

| Compound/Derivative | Virus | Activity (EC50/IC50 in µM) | Reference |

| Naphthyridone derivative | HIV-1 | >0.08 | [8] |

| 2-methylpiperazine analogue | HIV-1 (CCR5 antagonist) | 0.0314 | [8] |

| Benzamide analogue | HIV-1 | 3.7 | [8] |

| 2-phenylpiperazine derivative | Adenovirus 5 (HAdV5) | Varies | [9] |

| 2-phenylpiperazine derivative | Human Cytomegalovirus (HCMV) | Varies | [9] |

Central Nervous System (CNS) Activity: Modulating Neurotransmission

Piperazine derivatives have a long history of use in the treatment of CNS disorders, and substituted piperazin-2-ones are being explored for their potential as anxiolytic and antidepressant agents.[10][11]

Mechanism of Action: Interaction with Serotonergic and GABAergic Systems

The CNS effects of these compounds are often mediated through their interaction with key neurotransmitter systems. Studies have shown that some piperazin-2-one derivatives can modulate the serotonergic system, which is heavily implicated in mood regulation.[11] Furthermore, anxiolytic-like activity has been linked to the interaction of these compounds with the benzodiazepine site of the GABAA receptor, a primary target for many anti-anxiety medications.[11]

Quantitative Data: In Vivo CNS Activity

The anxiolytic and antidepressant-like effects of piperazin-2-one derivatives are typically evaluated in animal models using behavioral tests.

| Compound/Derivative | Activity | Animal Model | Key Findings | Reference |

| LQFM192 | Anxiolytic-like | Elevated plus-maze (mice) | Activity blocked by WAY-100635 and flumazenil | [11] |

| LQFM192 | Antidepressant-like | Forced swimming test (mice) | Activity blocked by WAY-100635 | [11] |

| LQFM213 | Anxiolytic & Antidepressant | EPM & FST (mice) | Effect blocked by WAY100635 | [12] |

| LQFM212 | Antidepressant-like | FST (mice) | Involves monoaminergic pathway and BDNF | [13] |

Anti-inflammatory and Analgesic Potential: Emerging Therapeutic Avenues

Recent research has highlighted the potential of piperazine and its derivatives, including the piperazin-2-one scaffold, in the development of new anti-inflammatory and analgesic drugs.[12]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds are believed to be mediated through the suppression of pro-inflammatory cytokines and mediators. For example, some derivatives have been shown to reduce the levels of TNF-α and IL-1β, key players in the inflammatory cascade.[14] Their analgesic properties may involve both central and peripheral mechanisms, including interaction with the serotonergic pathway.

Quantitative Data: Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic potential of these compounds is assessed through various in vivo and in vitro models.

| Compound/Derivative | Activity | Assay | Key Findings | Reference |

| LQFM182 | Anti-inflammatory | Carrageenan-induced paw edema | Reduced edema formation | [14] |

| LQFM182 | Analgesic | Acetic acid-induced writhing | Dose-dependent reduction in writhing | [14] |

| Thiazole-piperazine derivatives | Analgesic | Hot plate test (mice) | Increased latency to thermal stimulus | |

| PD-1 & PD-2 | Anti-inflammatory | Nitrite production inhibition | Up to 39.42% and 33.7% inhibition | |

| PD-1 & PD-2 | Anti-inflammatory | TNF-α generation inhibition | Up to 56.97% and 44.73% inhibition |

Experimental Protocols

Synthesis of a Representative Substituted Piperazin-2-one Derivative

This protocol describes a general method for the synthesis of 3-substituted piperazin-2-ones.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine the starting amino acid, which will form the C3-substituted backbone, with a suitable solvent.

-

Intermediate Formation: Convert the amino acid to a β-keto ester. This can be achieved through various established synthetic routes.

-

Reductive Amination: React the β-keto ester with a suitable amine under reductive amination conditions to form a 1,2-diamine intermediate.

-

Cyclization: Induce cyclization of the 1,2-diamine intermediate to form the piperazin-2-one ring. This can be achieved through various methods, including heating or the use of a coupling agent.[4]

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the pure substituted piperazin-2-one derivative.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: A general workflow for the synthesis of 3-substituted piperazin-2-one derivatives.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of the piperazin-2-one derivative and incubate for 72 hours.[3]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[3]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[3]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value.

Structure-Activity Relationship (SAR) Analysis

The biological activity of substituted piperazin-2-one derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.

Anticancer Activity SAR

For anticancer activity, the substitution on the piperazine nitrogen atoms is crucial. For example, in a series of vindoline-piperazine conjugates, N-alkyl derivatives were found to be more active than N-acyl analogs.[7] Furthermore, the presence of electron-withdrawing groups, such as trifluoromethylphenyl or bis(4-fluorophenyl)methyl, on the piperazine nitrogen significantly enhanced cytotoxic activity.[7]

Caption: Structure-activity relationship of N-substituted piperazin-2-ones for anticancer activity.

Conclusion and Future Perspectives

Substituted piperazin-2-one derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antiviral, and CNS-modulating agents, coupled with their emerging potential in inflammation and pain management, underscores their significance in modern drug discovery. The ability to readily synthesize and modify the piperazin-2-one scaffold provides a robust platform for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the design of highly specific enzyme inhibitors and receptor modulators, the exploration of novel therapeutic applications, and the optimization of lead compounds for clinical development.

References

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023-10-31). Thieme Chemistry. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study. (2009). Biomedicine & Pharmacotherapy. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2018). Molecules. [Link]

-

Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2021). Materials (Basel). [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

-

MTT (Assay protocol). (2023). protocols.io. [Link]

-

Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (2012). Asian Journal of Chemistry. [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. (2022). Future Journal of Pharmaceutical Sciences. [Link]

-

The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

-

Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023). Arabian Journal of Chemistry. [Link]

-

Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2021). Semantic Scholar. [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2017). Molecules. [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Anticancer Agents in Medicinal Chemistry. [Link]

-

Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2022). Pharmaceuticals (Basel). [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). Molecules. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Anti-Inflammatory Activity of Certain Piperazinylthienylpyridazine Derivatives. (2006). Archiv der Pharmazie. [Link]

-

Table 2 Synthesis of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}... ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. [Link]

-

Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2022). CNS & Neurological Disorders - Drug Targets. [Link]

-

“Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners”. (2015). Slideshare. [Link]

-

Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. (2021). Drug Research. [Link]

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (2015). Pharmacology, Biochemistry and Behavior. [Link]

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). Molecules. [Link]

-

Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. (2021). Behavioural Brain Research. [Link]

-

Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. (2019). Fundamental & Clinical Pharmacology. [Link]

-

Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. (2017). Inflammopharmacology. [Link]

-

Anti-Inflammatory and Analgesic Activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative Mediated by Suppression of Inflammatory Mediators Expression in Both RAW 264.7 and Mouse Models. (2020). Iranian Journal of Pharmaceutical Research. [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2017). PharmacologyOnLine. [Link]

-

Synthesis of piperazin‐2‐one 9. ResearchGate. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. [Link]

- Piperazine derivatives as antiviral agents with increased therapeutic activity. (2017). Google Patents. google.

Sources

- 1. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Piperazine Nucleus: A Technical Guide to Synthesis, Functionalization, and Application in Modern Drug Discovery

Introduction: The Privileged Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, holds a privileged position in medicinal chemistry.[1][2] Its frequent appearance in blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra) is a testament to its profound impact on pharmacokinetics and pharmacodynamics.[3][4][5] The unique structural and physicochemical properties of the piperazine moiety—such as its ability to increase water solubility, modulate basicity, and serve as a versatile scaffold for introducing diverse substituents—make it a cornerstone in the design of novel therapeutics.[6][7][8] This guide provides an in-depth exploration of the discovery and synthesis of novel piperazine-containing heterocyclic compounds, offering field-proven insights for researchers and drug development professionals.

The two nitrogen atoms within the piperazine ring are key to its utility. They can act as hydrogen bond acceptors and donors, enhancing interactions with biological targets and improving aqueous solubility and bioavailability.[6][7] This inherent basicity and structural rigidity allow the piperazine nucleus to serve as a versatile linker, orienting pharmacophoric groups in a precise three-dimensional arrangement to optimize target engagement.[9][10]

Strategic Approaches to Novel Piperazine Analogs

The synthesis of novel piperazine derivatives can be broadly categorized into two strategic approaches: the functionalization of a pre-existing piperazine core and the de novo construction of the piperazine ring. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

I. Functionalization of the Piperazine Core: A Gateway to Chemical Diversity

The most common and direct approach to novel analogs involves the derivatization of the nitrogen atoms of a piperazine ring. This strategy is favored for its robustness and the commercial availability of a wide array of piperazine starting materials.

A cornerstone of modern C-N bond formation, the Buchwald-Hartwig amination, is a powerful and widely adopted method for the N-arylation of piperazine.[11] This palladium-catalyzed cross-coupling reaction provides a reliable route to arylpiperazines, a common motif in centrally active agents.[12]

Causality of Experimental Choices:

-

Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., Xantphos, SPhos) is critical. The ligand's steric and electronic properties influence the efficiency of the catalytic cycle, particularly the reductive elimination step that forms the C-N bond. Bulky, electron-rich ligands are often preferred to promote this step and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the piperazine nitrogen, forming the active nucleophile.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.

Experimental Protocol: Palladium-Catalyzed N-Arylation of Piperazine [11]

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Reagent Addition: Add the aryl halide (1.0 equivalent), piperazine (1.2-1.5 equivalents), and a strong base (e.g., sodium tert-butoxide, 1.5 equivalents).

-

Solvent Addition: Add anhydrous toluene or dioxane via syringe.

-

Reaction Conditions: Stir the mixture at 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reductive amination is a highly efficient and versatile method for introducing alkyl substituents onto the piperazine nitrogen.[12] This reaction proceeds through the formation of an iminium ion intermediate from the reaction of a piperazine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent due to its mildness and tolerance of a wide range of functional groups. It is less reactive towards carbonyl compounds than sodium borohydride, reducing the likelihood of side reactions.

-

Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction rate.[11]

Experimental Protocol: Reductive Amination of a Piperazine Derivative [11]

-

Reactant Mixture: In a round-bottom flask, dissolve the piperazine derivative (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., dichloromethane, dichloroethane).

-

Catalyst Addition: Add a catalytic amount of acetic acid.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

II. The Frontier: Direct C-H Functionalization

While N-functionalization provides access to a vast chemical space, approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions.[3] This highlights a significant opportunity for innovation through the direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine ring. Recent advances in photoredox catalysis have opened up new avenues for the selective C-H functionalization of piperazines, enabling the introduction of aryl, vinyl, and alkyl groups.[3][5]

Causality of Experimental Choices:

-

Photocatalyst: Iridium-based complexes, such as Ir(ppy)₃, are commonly used due to their favorable redox potentials and long-lived excited states, which are necessary to initiate the single-electron transfer (SET) process.[5]

-

Mechanism: The reaction typically proceeds via the photocatalyst absorbing visible light and reaching an excited state. This excited state is a potent oxidant that can abstract an electron from the piperazine nitrogen, generating a nitrogen-centered radical cation. Subsequent deprotonation at the α-carbon yields an α-amino radical, which can then couple with a suitable reaction partner.[5]

Caption: A simplified workflow of photoredox-catalyzed C-H arylation of piperazine.

III. Multicomponent Reactions (MCRs): Accelerating Discovery

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools for rapidly generating molecular diversity.[13][14] The Ugi and split-Ugi reactions are particularly well-suited for incorporating the piperazine scaffold into complex, drug-like molecules.[13][14][15] The split-Ugi reaction, in particular, allows for the regioselective desymmetrization of the piperazine core, acylating one nitrogen and alkylating the other in a single step.[14]

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Chiral Imperative: A Technical Guide to the Stereochemistry and Biological Activity of Dimethylpiperazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, valued for its favorable physicochemical properties and versatile biological activities.[1] Within this broad class, dimethylpiperazinone derivatives have emerged as promising candidates for a range of therapeutic targets. However, the introduction of methyl groups on the piperazinone core often introduces chirality, a fundamental property that can profoundly influence a compound's pharmacological and toxicological profile. This technical guide, intended for researchers and drug development professionals, delves into the critical role of stereochemistry in the biological activity of dimethylpiperazinone compounds. We will explore the structural nuances of these stereoisomers, methods for their synthesis and separation, and the mechanistic basis for their differential interactions with biological targets. By understanding and strategically leveraging stereochemistry, researchers can unlock the full therapeutic potential of this important class of molecules.

The Fundamental Importance of Chirality in Drug Design

Chirality, or the "handedness" of a molecule, is a cornerstone of modern drug discovery.[2] Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities.[3] This is because biological systems, such as enzymes and receptors, are themselves chiral, creating a diastereomeric interaction with chiral drugs that can lead to differences in binding affinity, efficacy, and metabolism.[2]

The consequences of ignoring stereochemistry can range from reduced therapeutic efficacy to severe adverse effects. Therefore, a thorough understanding and characterization of the individual stereoisomers of a drug candidate are not just a scientific imperative but also a regulatory expectation.

The Stereochemical Landscape of Dimethylpiperazinone Compounds

The introduction of two methyl groups onto the piperazinone ring can result in several stereoisomers, depending on their positions. The most common substitution patterns are 2,5- and 3,5-dimethylpiperazinones.

-

2,5-Dimethylpiperazinone: This substitution pattern gives rise to cis and trans diastereomers. The trans isomer exists as a pair of enantiomers (R,R and S,S), while the cis isomer is a meso compound.

-

3,5-Dimethylpiperazinone: Similar to the 2,5-disubstituted analog, this pattern also produces cis (meso) and trans (enantiomeric pair) isomers.

The specific stereochemistry dictates the three-dimensional shape of the molecule, which in turn governs its interaction with biological targets.

Conformational Analysis: The "Why" Behind Differential Activity

The piperazine ring typically adopts a chair conformation to minimize steric strain.[4] The orientation of the methyl groups (axial or equatorial) in the different stereoisomers of dimethylpiperazinone significantly impacts the molecule's overall shape and the spatial presentation of other pharmacophoric features.

For instance, in 2-substituted piperazines, the axial conformation can be preferred in certain contexts.[5] This preference can be influenced by factors such as intramolecular hydrogen bonding. The specific conformation adopted by a dimethylpiperazinone stereoisomer will determine how well it fits into the binding pocket of its biological target. A subtle change in the orientation of a methyl group can lead to a significant loss of binding affinity due to steric hindrance or the disruption of key interactions.

The interplay between stereochemistry and conformational preference is a critical consideration in the rational design of dimethylpiperazinone-based drugs. Computational modeling, in conjunction with experimental data, can provide valuable insights into the preferred conformations of different stereoisomers and guide the design of more potent and selective compounds.[4]

Stereoselective Synthesis and Chiral Resolution: Obtaining Enantiomerically Pure Compounds

The synthesis of enantiomerically pure dimethylpiperazinone compounds is a key challenge and a critical step in their development. Two primary strategies are employed: stereoselective synthesis and chiral resolution of a racemic mixture.

Stereoselective Synthesis

Asymmetric synthesis aims to create a single desired stereoisomer from the outset. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, chiral amino acids can serve as starting materials for the synthesis of enantiomerically pure piperazinone derivatives. A patented method describes the synthesis of chiral piperazinone derivatives starting from amino acids with different configurations, leading to the final product with a predictable stereochemistry (S or R configuration).[6]

Chiral Resolution of Racemic Mixtures

Chiral resolution involves the separation of a mixture of enantiomers. Several techniques can be employed for this purpose.

This classical method involves reacting the racemic dimethylpiperazinone (which is basic) with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.

-

Salt Formation: Dissolve the racemic dimethylpiperazinone in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., tartaric acid, mandelic acid).

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Isolate the crystals by filtration.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base to liberate the free enantiomerically enriched dimethylpiperazinone.

-